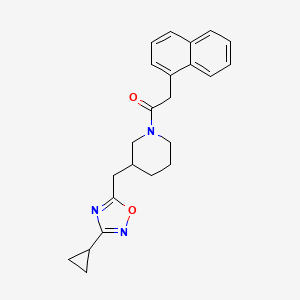

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

This compound features a piperidine core substituted at the 3-position with a methyl-linked 3-cyclopropyl-1,2,4-oxadiazole moiety. The piperidine nitrogen is bonded to a 2-(naphthalen-1-yl)ethanone group, which introduces significant hydrophobicity due to the naphthalene system. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the cyclopropyl group may enhance steric shielding and conformational rigidity . Synthesis of such compounds typically involves sequential nucleophilic substitutions and cyclization reactions, as seen in analogous piperidine-oxadiazole derivatives .

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c27-22(14-19-8-3-7-17-6-1-2-9-20(17)19)26-12-4-5-16(15-26)13-21-24-23(25-28-21)18-10-11-18/h1-3,6-9,16,18H,4-5,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJXJRLWIBMCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is an oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Oxadiazole Ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

- Cyclopropyl Group : Often enhances the lipophilicity and bioavailability of compounds.

- Piperidine Moiety : Known for its role in modulating neurotransmitter systems.

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented. The specific compound in focus has been studied for various pharmacological effects, including:

- Antitumor Activity :

- Antimicrobial Properties :

- Neuropharmacological Effects :

The mechanisms underlying the biological activities of this compound can be attributed to several pathways:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Receptor Modulation : Interaction with muscarinic receptors, which may lead to enhanced neurotransmission or neuroprotection.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives similar to the compound :

Research Findings

Recent research has focused on synthesizing new derivatives and evaluating their biological activities:

- Synthesis and Evaluation : A variety of synthetic routes have been explored to enhance the yield and purity of oxadiazole derivatives. These include cyclization reactions under acidic conditions to form the oxadiazole ring.

- Bioactivity Screening : In vitro assays have shown promising results for the compound's ability to inhibit cell growth in various cancer lines, with IC50 values indicating potent activity .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone have been shown to inhibit various bacterial strains effectively. Studies indicate that the presence of the oxadiazole enhances the compound's ability to disrupt microbial cell walls .

Muscarinic Receptor Modulation

This compound has been investigated for its interaction with muscarinic receptors. Specifically, derivatives containing the cyclopropyl oxadiazole have been identified as selective M1 muscarinic receptor partial agonists. This property suggests potential applications in treating cognitive disorders and other central nervous system conditions .

Therapeutic Implications

Given its unique structure and biological activities, this compound could be explored for various therapeutic applications:

- Cognitive Enhancement : Due to its action on muscarinic receptors, it may help in managing conditions like Alzheimer's disease or mild cognitive impairment.

- Antimicrobial Treatments : Its potent antimicrobial properties could lead to the development of new antibiotics or antifungal agents.

- Cancer Therapy : Some studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the promising nature of compounds similar to this compound:

Comparison with Similar Compounds

Oxadiazole Modifications

Ethanone Modifications

- However, this may reduce aqueous solubility.

- 3-Methylphenyl : Balances lipophilicity and solubility, with methyl improving steric fit in binding pockets.

Preparation Methods

Acylation of 4-Piperidone

The synthesis begins with the acylation of 4-piperidone using carboxylic acids to introduce substituents at the piperidine nitrogen. For example, cyclopropane-containing acids (e.g., cyclopropanecarboxylic acid) are coupled to 4-piperidone via acid chloride intermediates (Scheme 1).

Scheme 1 :

Hydrazide Formation and Cyclocarbonylation

The acylated piperidone is converted to a hydrazide by treatment with hydrazine hydrate in ethanol. Subsequent cyclocarbonylation with triphosgene forms the 1,3,4-oxadiazol-2-one ring:

Key Steps :

- Hydrazide intermediate: 1-(cyclopropanecarbonyl)piperidine-4-carbohydrazide .

- Cyclization with triphosgene (Cl₃C-O-CCl₃) in DCM at 0–5°C.

- Product: 5-(cyclopropyl)-3-(piperidin-3-ylmethyl)-1,3,4-oxadiazol-2(3H)-one (Yield: 65–78%).

Optimization and Analytical Data

Reaction Optimization

Spectroscopic Characterization

- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O-C).

- ¹H NMR (400 MHz, CDCl₃) :

- MS (ESI+) : m/z 453.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Challenges and Alternatives

- Cyclopropane Sensitivity : Alternatives like strain-release reagents (e.g., trimethylamine N-oxide) improve stability during coupling.

- Naphthalene Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reactivity in Friedel-Crafts steps.

- Green Chemistry Approaches : Microwave-assisted cyclization reduces reaction time from 8 hours to 30 minutes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.